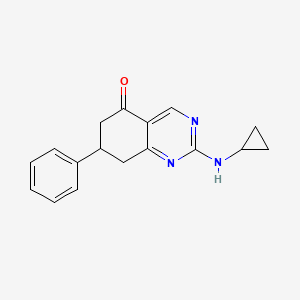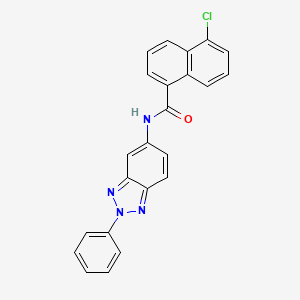
2-(cyclopropylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a heterocyclic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Cyclopropylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with cyclopropylamine.
Phenyl Substitution: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can be carried out to replace the cyclopropylamino group with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Cyclopropylamine in the presence of a base like sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of quinazolinone derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. The pathways involved could include inhibition of signal transduction pathways critical for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-5-pyrimidinylboronic acid
- 2-Amino-6-cyclopropylamino-9H-purine
- Cyclopropylamine derivatives
Uniqueness
2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific quinazolinone core structure combined with the cyclopropylamino and phenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(cyclopropylamino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C17H17N3O/c21-16-9-12(11-4-2-1-3-5-11)8-15-14(16)10-18-17(20-15)19-13-6-7-13/h1-5,10,12-13H,6-9H2,(H,18,19,20) |
InChI Key |
XWMPRLCWYGIFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4 |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-yl)-6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11464141.png)
![Methyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464148.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylbutanamide](/img/structure/B11464152.png)
![Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11464154.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B11464163.png)


![N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11464187.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11464190.png)
![2-(4-benzylpiperazin-1-yl)-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11464201.png)
![ethyl [5-(2,5-dimethylthiophen-3-yl)-1,3-dimethyl-2,4-dioxo-6-phenyl-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]acetate](/img/structure/B11464207.png)
![ethyl 7-(2-methylpropyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11464211.png)
![N-[4-(acetylamino)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11464219.png)
![2-[(3-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11464224.png)
